An In-depth Technical Guide to Rimocidin: Chemical Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to Rimocidin: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polyene macrolide antibiotic, Rimocidin. It details its chemical structure, physicochemical and biological properties, and outlines key experimental protocols for its study. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, antifungal drug discovery, and microbial biotechnology.
Core Chemical and Physical Properties
Rimocidin is a polyene macrolide antibiotic produced by several species of Streptomyces, most notably Streptomyces rimosus. Its complex structure is responsible for its potent antifungal activity.
Chemical Structure and Identification
Rimocidin is a glycosylated polyketide characterized by a large macrolide ring with a conjugated tetraene system. The IUPAC name for Rimocidin is (1R,3S,9R,10S,13R,15E,17E,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid.
Table 1: Chemical Identification of Rimocidin
| Identifier | Value |
| IUPAC Name | (1R,3S,9R,10S,13R,15E,17E,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid |
| Molecular Formula | C₃₉H₆₁NO₁₄ |
| Molecular Weight | 767.90 g/mol |
| CAS Number | 1393-12-0 |
Physicochemical Properties
The physicochemical properties of Rimocidin are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of Rimocidin
| Property | Value |
| Appearance | Crystalline solid |
| Solubility | Slightly soluble in water, acetone, and lower alcohols. The sulfate heptahydrate form is soluble in water. |
| Melting Point | Decomposes above 110°C |
| Optical Rotation | [α]D²⁵ +116° (in pyridine) |
| UV Absorption Maxima | 279, 291, 304, 318 nm (in 80% methanol) |
| Percent Composition | C: 61.00%, H: 8.01%, N: 1.82%, O: 29.17% |
Biological Properties and Antifungal Activity
Rimocidin exhibits a broad spectrum of antifungal activity, primarily against plant-pathogenic fungi. Its mechanism of action is consistent with other polyene macrolides.
Mechanism of Action
The primary antifungal mechanism of Rimocidin involves the disruption of fungal cell membrane integrity. The lipophilic polyene region of the molecule intercalates into the fungal cell membrane, where it preferentially binds to ergosterol, a key sterol component. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular ions and small molecules, ultimately leading to cell death.
Antifungal Spectrum and Potency
Rimocidin has demonstrated significant activity against a variety of phytopathogenic fungi. The potency, often measured as the Minimum Inhibitory Concentration (MIC), varies depending on the fungal species.
Table 3: Antifungal Activity of Rimocidin A (MIC values)
| Fungal Species | MIC (µg/mL) |
| Alternaria alternata | 1.25 - 2.5 |
| Aspergillus niger | 2.5 - 5.0 |
| Botrytis cinerea | 1.25 - 2.5 |
| Colletotrichum coccodes | 1.25 - 2.5 |
| Cylindrocarpon destructans | 1.25 - 2.5 |
| Fusarium oxysporum | 5.0 - 10.0 |
| Penicillium expansum | 2.5 - 5.0 |
| Rhizoctonia solani | 1.25 - 2.5 |
Note: Data is for Rimocidin A, a major component of the rimocidin complex.
Biosynthesis of Rimocidin
Rimocidin is synthesized by a type I modular polyketide synthase (PKS) pathway in Streptomyces. The biosynthesis is governed by a dedicated gene cluster (rim) and is subject to complex regulation.
The Rimocidin Biosynthetic Gene Cluster
The rim gene cluster contains the necessary genes for the synthesis of the polyketide backbone, its modification, and the attachment of the sugar moiety. Key components include the loading module (rimA), several extension modules, and genes for post-PKS modifications such as hydroxylation and glycosylation.
Regulation of Biosynthesis
The production of Rimocidin is controlled by pathway-specific regulatory genes within the rim cluster. For instance, RimR2 has been identified as a positive regulator, enhancing the transcription of biosynthetic genes. Conversely, NsdAsr acts as a negative regulator, repressing Rimocidin biosynthesis. Understanding these regulatory networks is crucial for optimizing production yields.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Rimocidin.
Production, Isolation, and Purification of Rimocidin
The following workflow outlines the general procedure for obtaining purified Rimocidin from a Streptomyces rimosus culture.
Protocol:
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Fermentation: Inoculate a suitable production medium (e.g., mannitol soya flour medium) with a spore suspension of Streptomyces rimosus. Incubate at 28°C with shaking for 5-7 days.
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Harvesting: After the incubation period, harvest the entire fermentation broth.
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Mycelium Separation: Separate the mycelial mass from the culture supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).
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Extraction: Resuspend the mycelial pellet in butanol and stir for several hours at room temperature to extract Rimocidin. Repeat the extraction process to ensure complete recovery.
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Concentration: Pool the butanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
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Purification: Subject the crude extract to chromatographic purification. This may involve techniques such as silica gel column chromatography, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC).
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Purity Assessment: Monitor the purity of the fractions obtained during purification by analytical HPLC and Thin-Layer Chromatography (TLC).
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Structural Confirmation: Confirm the identity and structure of the purified Rimocidin using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.
Materials:
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96-well microtiter plates
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RPMI-1640 medium buffered with MOPS
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Purified Rimocidin stock solution (in a suitable solvent like DMSO)
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Fungal spore suspension (adjusted to a specific concentration)
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Spectrophotometer or plate reader
Protocol:
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Preparation of Drug Dilutions: Prepare a serial two-fold dilution of Rimocidin in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL. Include a drug-free well as a growth control and a medium-only well as a sterility control.
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Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the drug dilutions and the growth control.
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Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 48-72 hours, or until sufficient growth is observed in the growth control well.
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MIC Determination: The MIC is defined as the lowest concentration of Rimocidin that causes complete inhibition of visible growth as compared to the drug-free growth control.
Fungal Membrane Permeability Assay (Propidium Iodide Uptake)
This assay assesses the ability of Rimocidin to disrupt the fungal cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which is normally membrane-impermeable.
Materials:
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Fungal cell suspension (e.g., Candida albicans or fungal spores)
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Propidium Iodide (PI) stock solution
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Phosphate-buffered saline (PBS) or a suitable buffer
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Purified Rimocidin
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Fluorometric microplate reader or fluorescence microscope
Protocol:
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Cell Preparation: Harvest fungal cells or spores from a culture, wash them with PBS, and resuspend them in the same buffer to a defined cell density.
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Treatment: Aliquot the cell suspension into a 96-well plate or microcentrifuge tubes. Add Rimocidin at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control and a positive control for membrane disruption (e.g., a known membrane-disrupting agent or heat-killed cells).
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PI Staining: Add PI to each well to a final concentration of 1-5 µg/mL.
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Incubation: Incubate the samples at room temperature in the dark for a defined period (e.g., 30-60 minutes).
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Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~535 nm, emission ~617 nm). Alternatively, visualize the cells under a fluorescence microscope to observe the uptake of PI by individual cells. An increase in fluorescence intensity compared to the untreated control indicates membrane permeabilization.
Conclusion
Rimocidin remains a compound of significant interest due to its potent antifungal properties. This guide provides a foundational understanding of its chemical nature, biological activity, and the experimental approaches required for its investigation. The detailed protocols and structured data are intended to facilitate further research and development in the field of antifungal agents.
